N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-ethoxy-1-naphthamide
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Overview
Description
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-ethoxy-1-naphthamide is a complex organic compound featuring an indole ring system substituted with a methyl group and an ethoxy naphthamide moiety
Mechanism of Action
Target of Action
The compound N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-ethoxy-1-naphthamide, also known as N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethoxynaphthalene-1-carboxamide, is a synthetic compound of indole. It is an analog of the serotonin receptor agonist 5-HT. These compounds have been identified by targeted SAR studies as promising structures interacting with RCAR/ (PYR/PYL) receptor proteins . Some of indolinylmethyl sulfonamides showed a strong affinity for RCAR/ (PYR/PYL) receptor proteins in wheat .
Mode of Action
This could involve binding to the receptor proteins, leading to conformational changes that trigger downstream signaling pathways .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those associated with its target receptors. For instance, if it acts as an agonist for serotonin receptors, it could influence serotonin signaling pathways, which play crucial roles in mood regulation, sleep, appetite, and other physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-ethoxy-1-naphthamide typically involves multiple steps, starting with the preparation of the indole core. The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-ethoxy-1-naphthamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under specific conditions.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.
Biology: Biologically, N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-ethoxy-1-naphthamide may exhibit bioactive properties, such as antimicrobial, antiviral, or anticancer activities.
Medicine: In medicine, the compound could be explored for its potential therapeutic effects, possibly serving as a lead compound for drug development.
Industry: Industrially, this compound might find applications in the development of new materials, such as organic semiconductors or dyes.
Comparison with Similar Compounds
Indomethacin
Naproxen
Celecoxib
Uniqueness: N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-ethoxy-1-naphthamide is unique due to its specific structural features, such as the presence of the dimethylated indole ring and the ethoxy naphthamide group. These features may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxynaphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-4-28-22-12-10-18-7-5-6-8-20(18)23(22)24(27)25-15-17-9-11-21-19(14-17)13-16(2)26(21)3/h5-14H,4,15H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGHREULUORTAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=CC4=C(C=C3)N(C(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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